6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid
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Overview
Description
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex heterocyclic compound that features a unique fusion of pyrazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3,5-dimethyl-1-phenylpyrazole with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the fusion of pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-12-18(13(2)26(24-12)14-7-4-3-5-8-14)17-11-16(21(28)29)23-20-15-9-6-10-22-19(15)25-27(17)20/h3-11H,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRYMDCOPCICEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=NC4=C5C=CC=NC5=NN34)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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